[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde
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Overview
Description
. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl or aryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be achieved through several methods. One common method involves the oxidation of primary alcohols. For instance, the oxidation of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]methanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of aldehydes often involves the hydroformylation of alkenesThis method can be adapted for the production of this compound by using the appropriate starting materials and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde undergoes various chemical reactions, including:
Addition Reactions: The carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, forming secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane
Reduction: NaBH₄, LiAlH₄
Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Addition: Secondary or tertiary alcohols
Scientific Research Applications
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as its antimicrobial effects, which are thought to result from the disruption of microbial cell membranes and proteins .
Comparison with Similar Compounds
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be compared with other similar compounds, such as:
α-Campholenic aldehyde: Similar structure but different stereochemistry.
α-Campholenal: Another name for the same compound.
γ-Campholene aldehyde: A positional isomer with different properties.
These compounds share similar chemical properties due to the presence of the aldehyde group but differ in their biological activities and applications.
Properties
CAS No. |
56270-99-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |
InChI Key |
DHLICSPYERWBQX-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC([C@H](C1)CC=O)(C)C |
Canonical SMILES |
CC1=CC(C(C1)CC=O)(C)C |
Origin of Product |
United States |
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